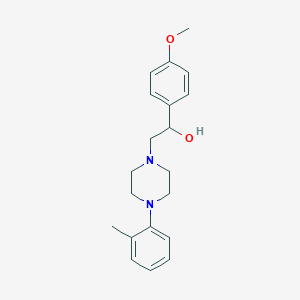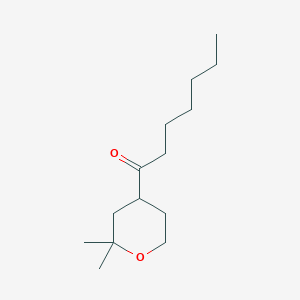![molecular formula C17H14BrN3OS B2490867 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-39-4](/img/structure/B2490867.png)
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime often involves multistep reactions including condensation, cyclization, and functional group transformations. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for condensation reactions involving aromatic aldehydes and pyrazolone, demonstrating a methodology that could be relevant for synthesizing related compounds (Tayebi et al., 2011). Additionally, Sonogashira-type reactions have been applied to pyrazole-carbaldehydes, highlighting a pathway that might be adapted for the synthesis of oxime derivatives through functional group interconversions (Vilkauskaitė et al., 2011).
Molecular Structure Analysis
X-ray diffraction analysis has been extensively used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed significant insights into the spatial arrangement and bonding patterns, which are critical for understanding the molecular structure and reactivity of such compounds (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, alkylation, and oxidation. The reaction mechanisms and conditions significantly influence the formation and yield of the desired products. For example, alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate produced a series of phenyl pyrazolyl sulfides, demonstrating the reactivity of pyrazole derivatives towards electrophilic substitution and their potential for further functionalization (Vydzhak et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies have shown that solvatochromic and single-crystal analyses provide valuable information on the photophysical properties and stability of these compounds (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are characterized by their reactivity towards various reagents and conditions. The functional groups present in these compounds, such as aldehydes, oximes, and sulfanyl groups, play a significant role in their reactivity. For instance, the synthesis and reactivity of pyrazole-4-carbaldehyde oximes towards acetic anhydride have been explored, indicating the influence of the oxime group on the chemical behavior of these compounds (Attaryan et al., 2012).
Scientific Research Applications
Synthesis and Spectroscopic Analysis
The compound 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has been utilized in various synthetic pathways, demonstrating its versatility in organic synthesis. In particular, it serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines and their oxides. The reactions involve various alkynes and result in the creation of structurally complex and diverse molecules with potential applications in medicinal chemistry and material science (Vilkauskaitė et al., 2011). Similarly, the compound is involved in the synthesis of bipyrazoles and related heterocycles, showcasing its significance in the development of new chemical entities (Haider et al., 2005).
Crystallography and Molecular Structure
Crystallographic studies have been performed on derivatives of this compound to understand their molecular structure and potential interactions in solid form. The crystal structures and molecular geometries of these compounds have been extensively analyzed, revealing the orientation and conformation of functional groups, which are crucial for understanding their reactivity and potential applications in various scientific fields (Xu & Shi, 2011).
Photophysical and Magnetic Properties
Studies on related compounds have delved into their photophysical properties, exploring aspects such as emission spectra and solvatochromic behaviors. These investigations provide insights into the electronic properties and potential applications of these compounds in optoelectronic devices and sensors (Singh et al., 2013). Moreover, research into the magnetic properties of aminomethylene derivatives of pyrazole-5-one(thione), which share structural features with the compound , has contributed to our understanding of their magnetic and spectral characteristics, opening avenues for their use in magnetic materials and other related applications (Uraev et al., 2020).
Safety and Hazards
The safety and hazards associated with a compound are usually provided in its Material Safety Data Sheet (MSDS). For the similar compound “5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile”, the MSDS indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause eye irritation .
properties
IUPAC Name |
(NE)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-21-17(23-14-9-7-13(18)8-10-14)15(11-19-22)16(20-21)12-5-3-2-4-6-12/h2-11,22H,1H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYMCNZCLQVZOI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)